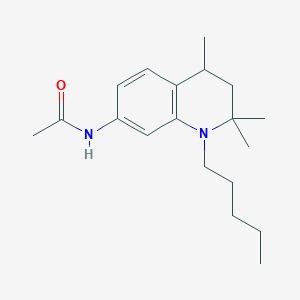
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with a unique structure that includes a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline ring is then alkylated with 2,2,4-trimethyl-1-pentyl halide under basic conditions to introduce the alkyl side chain.
Acetylation: Finally, the alkylated quinoline is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated acetamide derivatives.
科学的研究の応用
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a coalescing agent in coatings and personal care products.
2,4,4-Trimethyl-1-pentene: An intermediate in organic synthesis and polymer production.
1-Pentene, 2,4,4-trimethyl-: Utilized in the production of specialty chemicals.
Uniqueness
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique quinoline ring system and the presence of both alkyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90312-25-7 |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC名 |
N-(2,2,4-trimethyl-1-pentyl-3,4-dihydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C19H30N2O/c1-6-7-8-11-21-18-12-16(20-15(3)22)9-10-17(18)14(2)13-19(21,4)5/h9-10,12,14H,6-8,11,13H2,1-5H3,(H,20,22) |
InChIキー |
NZJHDLOPDCOPHM-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


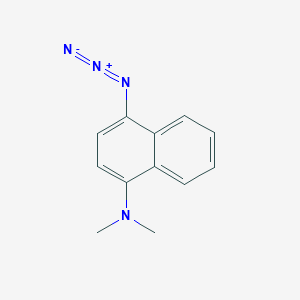
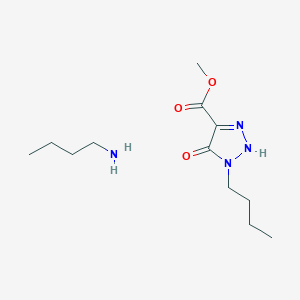

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
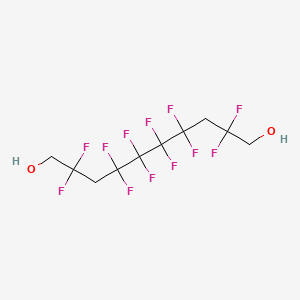
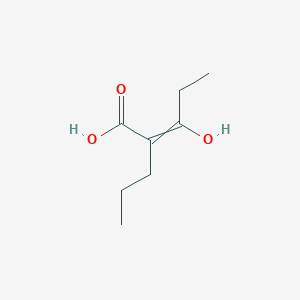
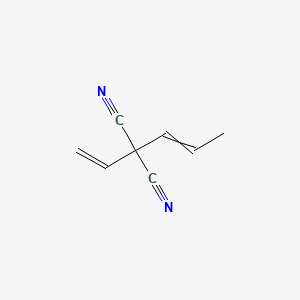
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
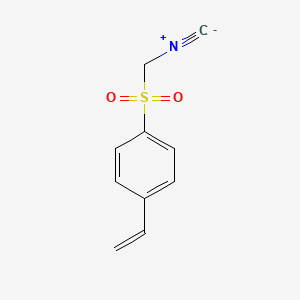
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
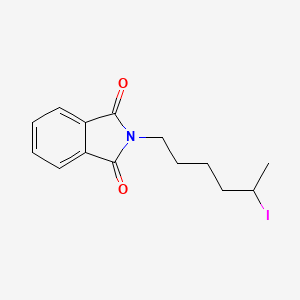
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
